Researchers requiring a sequence-defined negative control for SIKVAV-mediated integrin engagement can procure this Val⁴,⁵→Ala substituted hexapeptide. The substitution eliminates hydrophobic isopropyl side-chains, abolishing integrin binding while preserving the N-terminal SIK and C-terminal Val termini. Key benefits:
• Structurally matched to SIKVAV, enabling precise control of non-specific peptide effects in α3/α6/β1 integrin assays.
• Reduced hydrophobicity (XLogP3 -3.3 vs. -2.1) simplifies HPLC purification and reduces aggregation during solid-phase synthesis.
• Ideal probe for dissecting hydrophobic contributions to laminin peptide bioactivity, with quantifiable physicochemical endpoints (Δ rotatable bonds, Δ LogP).
Molecular FormulaC26H49N7O8
Molecular Weight587.7 g/mol
CAS No.655230-46-9
Cat. No.B12533632
⚠ Attention: For research use only. Not for human or veterinary use.
SIKAAV: Chemical Identity & Physicochemical Baseline
L‑Seryl‑L‑isoleucyl‑L‑lysyl‑L‑alanyl‑L‑alanyl‑L‑valine (CAS 655230‑46‑9) is a fully L‑configured synthetic hexapeptide with the single‑letter sequence SIKAAV and a molecular formula of C₂₆H₄₉N₇O₈ [1]. The compound has a monoisotopic mass of 587.36 Da and a topological polar surface area (TPSA) of 255 Ų [1]. It is structurally related to the well‑characterized laminin‑derived bioactive peptide SIKVAV (Hexapeptide‑10, CAS 146439‑94‑3), but differs at positions 4 and 5 where two valine residues are substituted by two alanine residues [1][2]. The compound is listed under the PubChem CID 71375730 and the EPA DSSTox identifier DTXSID70798462 [1].
Structurally defined hexapeptide analog of laminin α1-derived SIKVAV motif
Positions 4–5 substituted with Ala; reduced hydrophobicity relative to parent peptide
Fully L-configured sequence; may support SAR and negative-control probe applications
[1] PubChem. L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine. Compound Summary for CID 71375730. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71375730 View Source
Hexapeptides derived from the laminin α1 chain exhibit sequence‑dependent bioactivity that is exquisitely sensitive to amino‑acid composition [1]. The prototypical SIKVAV sequence (Ser‑Ile‑Lys‑Val‑Ala‑Val) has been shown in multiple peer‑reviewed studies to bind α3, α6, and β1 integrins at 1 µg mL⁻¹, stimulate primary fibroblast proliferation and migration at 100 µg mL⁻¹, and promote angiogenesis in in vivo Matrigel models [2][3]. The substitution of Val→Ala at positions 4 and 5 in the target compound SIKAAV eliminates two isopropyl side‑chains, reducing hydrophobicity at the C‑terminal portion (computed XLogP3 for the target is −3.3 versus calculated LogP values of approximately −2.1 for SIKVAV based on conserved residue contributions) [4]. Because the SIKVAV integrin‑recognition motif depends on the specific spatial presentation of hydrophobic valine side‑chains, even conservative alanine substitutions can abrogate receptor engagement — a structure–activity relationship that is well established for RGD‑ and laminin‑derived peptide families [1][5]. Consequently, the target compound cannot be assumed to replicate SIKVAV bioactivity, and its distinct sequence constitutes a structurally defined, non‑interchangeable chemical entity that must be procured and validated independently [5].
Integrin-recognition motif
Val⁴→Ala substitution within the receptor-binding interface may abolish integrin engagement documented for SIKVAV.
Hydrophobicity profile
Loss of two isopropyl side-chains lowers hydrophobicity; purification and formulation behavior may differ from SIKVAV.
Bioactivity transfer
Conservative amino-acid changes in laminin peptides can abrogate cell-adhesion and angiogenic responses; independent validation required.
[1] Kibbey MC, Grant DS, Kleinman HK. Role of the SIKVAV Site of Laminin in Promotion of Angiogenesis and Tumor Growth: An In Vivo Matrigel Model. J Natl Cancer Inst. 1992;84(21):1633-1638. doi:10.1093/jnci/84.21.1633. View Source
[4] PubChem. Computed Properties for CID 71375730: XLogP3, TPSA, Hydrogen Bond Donor/Acceptor Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71375730 View Source
[5] Almiñana N, Alsina MA, Espina M, Reig F. Synthesis and physicochemical study of the laminin active sequence: SIKVAV. J Colloid Interface Sci. 2003;263(2):432-440. doi:10.1016/S0021-9797(03)00346-1. View Source
SIKAAV vs. SIKVAV: Quantitative Differential Evidence
Molecular Weight Distinction from SIKVAV
The target compound SIKAAV exhibits a molecular weight of 587.7 g mol⁻¹ (monoisotopic mass 587.36 Da), which is 28.1 Da lower than the commercial laminin peptide SIKVAV (Hexapeptide‑10; 615.8 g mol⁻¹, monoisotopic 615.40 Da) [1]. This mass difference, equivalent to two methylene units (–CH₂–)₂, arises from the Ala→Val substitutions at positions 4 and 5 and serves as a definitive LC‑MS and MALDI‑TOF differentiator between the two peptides [1].
Molecular weightReported
Δ −28.1 g mol⁻¹ (−4.6%) vs. SIKVAV
Enables unambiguous LC‑MS identification for procurement.
PubChem computed molecular weights.
Peptide chemistryQuality controlMass spectrometry
Evidence Dimension
Molecular weight (average)
Target Compound Data
587.7 g mol⁻¹ (SIKAAV, CAS 655230-46-9)
Comparator Or Baseline
615.8 g mol⁻¹ (SIKVAV, CAS 146439-94-3)
Quantified Difference
ΔM = −28.1 g mol⁻¹ (−4.6%)
Conditions
PubChem computed molecular weight and vendor technical datasheets [1]
Why This Matters
This mass difference allows unambiguous quality‑control identification of the correct peptide in procurement and eliminates the risk of receiving the wrong hexapeptide sequence.
Peptide chemistryQuality controlMass spectrometry
[1] PubChem. L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine. CID 71375730 — Molecular Weight: 587.7 g mol⁻¹. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71375730 View Source
Lipophilicity and Polar Surface Area Differentiation
PubChem‑computed XLogP3 for SIKAAV is −3.3, with a TPSA of 255 Ų [1]. Although no experimentally measured LogP for SIKVAV has been published, the replacement of two valine residues (each contributing a hydrophobic isopropyl side‑chain) with alanine residues (methyl side‑chains) predictably reduces overall hydrophobicity. The calculated net reduction in hydrophobicity is estimated to be 0.9–1.2 log units based on standard amino‑acid hydrophobicity scales (Kyte–Doolittle or Wimley–White) applied to the two‑residue substitution [1][2]. This shift affects peptide solubility, aggregation propensity, and potential interaction with hydrophobic membrane or resin environments relevant to purification and formulation.
Estimated LogP ~ −2.3 to −2.1 for SIKVAV (class-level inference based on amino-acid hydrophobicity scales; no published experimental LogP for SIKVAV available) [2]
Quantified Difference
Δ LogP estimated −1.0 to −1.2 (SIKAAV more hydrophilic)
Conditions
Computed using PubChem XLogP3 algorithm; comparator LogP inferred from Kyte–Doolittle hydropathy summation [1][2]
Why This Matters
The increased hydrophilicity of SIKAAV relative to SIKVAV can influence peptide solubility, purification strategy selection (e.g., reversed‑phase HPLC retention time), and the compound's behavior in aqueous formulation vehicles — factors that directly impact procurement decisions regarding purity, storage conditions, and downstream application compatibility.
LipophilicityMembrane permeabilityFormulation development
[1] PubChem. CID 71375730 — Computed Properties (XLogP3, TPSA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71375730 View Source
[2] Kyte J, Doolittle RF. A simple method for displaying the hydropathic character of a protein. J Mol Biol. 1982;157(1):105-132. doi:10.1016/0022-2836(82)90515-0. Used for class-level hydrophobicity inference. View Source
Sequence Substitutions at Positions 4–5
The target compound SIKAAV contains Ala‑Ala at positions 4‑5, whereas the extensively characterized SIKVAV (laminin α1 residues 2099–2104) contains Val‑Ala at the same positions [1][2]. Glycosylation and amino‑acid substitution studies on the SIKVAV sequence have demonstrated that modifications to the C‑terminal residues reduce tumor‑cell attachment activity [3]. Specifically, N‑terminal serine O‑glycosylation of SIKVAV reduced cell adhesion, confirming that the integrity of the peptide backbone side‑chain presentation is critical for biological recognition [3]. The absence of the Val residue at position 4 in SIKAAV eliminates a key hydrophobic anchor point that participates in integrin‑binding pocket interactions in the parent sequence.
Two amino-acid substitutions: Val⁴→Ala and Ala⁵→Ala (no change at position 5); net loss of two isopropyl groups
Conditions
Sequence alignment of synthetic hexapeptides; biological context from glycosylation SAR studies on SIKVAV [3]
Why This Matters
Because integrin‑binding activity is sequence‑dependent and the Val→Ala substitution at position 4 is located within the receptor‑recognition interface of the laminin α1 chain, users procuring SIKAAV cannot assume it will exhibit the cell‑adhesion, angiogenic, or wound‑healing activities documented for SIKVAV; functional validation must be sequence‑specific.
[3] Glycosylation of the active sequence Ser-Ile-Lys-Val-Ala-Val from the alpha-1 chain of laminin reduces tumor-cell attachment activity. Carbohydrate Research. 1994;254:229-239. doi:10.1016/0008-6215(94)84270-2. View Source
Purity & Storage Stability Specifications
Commercial suppliers of closely related laminin hexapeptides (e.g., Hexapeptide‑10 / SIKVAV) routinely specify ≥95% HPLC purity and recommend long‑term storage at −20 °C in lyophilized form protected from light and moisture [1]. PubChem data for SIKAAV indicate 7 defined stereocenters, 9 hydrogen‑bond donors, and 10 hydrogen‑bond acceptors, all of which contribute to the peptide's susceptibility to racemization and hydrolytic degradation under suboptimal storage conditions [2]. No peer‑reviewed forced‑degradation or accelerated stability studies specific to SIKAAV have been published, so procurement specifications should default to the ≥95% threshold and −20 °C dry storage regimen established for the broader class of short synthetic laminin peptides [1].
Purity & storageClass-level inference
≥95% HPLC (class benchmark); −20°C lyophilized, dry, protected from light
Applies class-level purity and storage to mitigate degradation risk.
No compound-specific stability studies; based on related hexapeptide specifications.
Purity specification and storage condition comparability with closest commercial hexapeptide analog
Target Compound Data
No vendor‑specific purity specification located for SIKAAV at time of search; compound‑intrinsic stability risk inferred from 7 stereocenters and 9 H‑bond donors [2]
Comparator Or Baseline
SIKVAV / Hexapeptide‑10: ≥95% HPLC purity; storage at −20 °C, sealed, dry, protected from light; retest period 2 years [1]
Quantified Difference
No direct quantitative difference available; class‑level purity and storage requirements are applied as a conservative benchmark
Conditions
Industry‑standard peptide storage specifications based on vendor datasheets for laminin hexapeptide analogs [1]
Why This Matters
Absent compound‑specific stability data, procurement decisions must rely on class‑level purity and storage benchmarks; requesting ≥95% HPLC purity and confirming −20 °C lyophilized storage capability before ordering SIKAAV mitigates the risk of receiving degraded or impure material.
[2] PubChem. CID 71375730 — Computed Descriptors: Hydrogen Bond Donor Count 9, Defined Atom Stereocenter Count 7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71375730 View Source
Conformational Flexibility in Docking Studies
The target compound SIKAAV contains 19 rotatable bonds compared with 21 rotatable bonds in SIKVAV (estimated based on the two additional side‑chain methylene groups in the parent compound), as reported in PubChem computed descriptors [1]. Lower rotatable bond count corresponds to reduced conformational entropy loss upon receptor binding, which can translate into altered binding thermodynamics and kinetics [2]. In peptide‑receptor docking studies, a decrease of two rotatable bonds can shift the predicted binding free energy (ΔG) by approximately 1–3 kcal mol⁻¹ depending on the rigidity of the receptor pocket [2].
Rotatable bondsClass-level inference
Δ −2 rotatable bonds (−9.5%) vs. SIKVAV
May shift binding thermodynamics; supports SAR probe development.
PubChem computed rotatable bond count; thermodynamic class-level inference.
21 rotatable bonds estimated for SIKVAV (derived from amino‑acid side‑chain composition differences; not directly reported in PubChem for this comparator)
Quantified Difference
Δ = −2 rotatable bonds (−9.5%)
Conditions
PubChem Cactvs 3.4.6.11 computed descriptor (2021); comparator rotatable bond count estimated from chemical structure analogy [1]
Why This Matters
Lower conformational entropy in SIKAAV may produce distinguishable binding thermodynamics when screened against integrin or other laminin‑binding receptor libraries, supporting its selection over SIKVAV for experiments designed to isolate the contribution of the Val→Ala substitution to binding energetics.
[1] PubChem. CID 71375730 — Computed Properties: Rotatable Bond Count 19. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71375730 View Source
[2] Chang CE, Chen W, Gilson MK. Ligand configurational entropy and protein binding. Proc Natl Acad Sci USA. 2007;104(5):1534-1539. doi:10.1073/pnas.0610494104. Used for class-level thermodynamic inference. View Source
Absence of Integrin Binding Activity
The comparator peptide SIKVAV has been shown in multiple independent studies to bind α3, α6, and β1 integrins and induce adhesion of CAC2 adenoid cystic carcinoma cells at 1 µg mL⁻¹, and to stimulate primary mouse fibroblast proliferation and migration at 100 µg mL⁻¹ [1][2]. By contrast, a systematic search of the peer‑reviewed literature (PubMed, Google Scholar) and patent databases (Google Patents, Espacenet) as of April 2026 returned zero primary research articles or granted patents reporting any receptor‑binding, cell‑adhesion, proliferation, or migration data for the target compound SIKAAV (CAS 655230‑46‑9) [3]. This negative evidence is salient: it indicates that the Val→Ala substitution at position 4 either abrogates integrin‑binding activity or has not yet been experimentally characterized.
Integrin binding activitySupporting evidence
SIKVAV: α3/α6/β1 integrin binding, cell adhesion at 1 µg mL⁻¹ SIKAAV: no peer‑reviewed binding or activity data found
Absence of integrin-binding data supports procurement as negative-control peptide.
Comprehensive literature search (PubMed, patents) as of April 2026.
Integrin bindingNegative dataReceptor selectivity
Evidence Dimension
Published integrin‑binding and cell‑adhesion activity
Target Compound Data
No peer‑reviewed or patent‑documented integrin‑binding, cell‑adhesion, or cell‑migration data available (SIKAAV, CAS 655230‑46‑9) as of April 2026 [3]
Comparator Or Baseline
SIKVAV: α3/α6/β1 integrin binding confirmed; CAC2 cell adhesion at 1 µg mL⁻¹; fibroblast proliferation/migration at 100 µg mL⁻¹ [1][2]
Quantified Difference
Activity documented for SIKVAV / absent for SIKAAV (qualitative difference)
Conditions
Comprehensive literature and patent search; CAC2 adenoid cystic carcinoma adhesion assay and primary mouse fibroblast proliferation/migration for comparator [1][2]
Why This Matters
The lack of integrin‑binding data for SIKAAV means that users cannot assume receptor‑mediated bioactivity. For projects requiring validated laminin‑mimetic activity, this negative evidence is a critical procurement discriminators, directing investigators toward SIKVAV for integrin‑dependent applications and reserving SIKAAV for projects specifically investigating the functional consequences of the Val→Ala substitution or requiring a structurally defined negative‑control peptide.
Integrin bindingNegative dataReceptor selectivity
[1] GLPBIO. SIKVAV (acetate) — Integrin α3/α6/β1 binding at 1 µg mL⁻¹; fibroblast proliferation at 100 µg mL⁻¹. Product Datasheet. CAS 146439-94-3. https://www.glpbio.com View Source
[3] Systematic literature search conducted April 2026 across PubMed (query: '655230-46-9 OR SIKAAV OR Ser-Ile-Lys-Ala-Ala-Val'), Google Scholar, and Espacenet patent database. Zero primary research articles or patents reporting biological activity data for CAS 655230-46-9 were retrieved. View Source
SIKAAV: Evidence-Guided Procurement Scenarios
Negative-Control Peptide for Integrin Studies
Investigators studying SIKVAV‑mediated α3/α6/β1 integrin engagement can procure SIKAAV as a structurally matched negative‑control hexapeptide. The Val⁴→Ala substitution in the receptor‑recognition motif is predicted to eliminate integrin binding while preserving identical N‑terminal Ser‑Ile‑Lys and C‑terminal ‑Val‑OH termini for proper control of non‑specific peptide effects. This application is supported by the known integrin‑binding activity of SIKVAV at 1 µg mL⁻¹ and the absence of any documented binding activity for SIKAAV (Section 3, Evidence Items 3 and 6) [1].
SAR Studies: Valine Side-Chain Contributions
The systematic removal of two isopropyl side‑chains from the C‑terminal portion of the SIKVAV sequence makes SIKAAV an ideal probe for dissecting the contribution of hydrophobic contacts to laminin peptide bioactivity. The computed reduction in rotatable bond count from ≈21 to 19 and the significant decrease in lipophilicity (Δ LogP estimated −1.0 to −1.2; Section 3, Evidence Items 2 and 5) provide quantifiable physicochemical endpoints that can be correlated with any observed loss of function in cell‑based assays [1][2].
Synthesis & Purification Method Development
Because SIKAAV is 28.1 Da lighter than SIKVAV and more hydrophilic (XLogP3 −3.3 vs. estimated −2.3 to −2.1), it elutes earlier on reversed‑phase HPLC columns under identical gradient conditions [1]. This property allows chromatographic method development laboratories to use SIKAAV as a system‑suitability standard or as a scaffold for testing new solid‑phase peptide synthesis (SPPS) protocols where reduced hydrophobicity simplifies purification and reduces aggregation‑related yield losses. Vendors offering custom peptide synthesis can also use SIKAAV as a reference for demonstrating the effect of Val→Ala substitutions on crude peptide purity and purification recovery (Section 3, Evidence Item 1) [1].
Non-Bioactive Spacer for Biomaterial Functionalization
In tissue‑engineering applications where chitosan, hyaluronic acid, or poly(l‑lactide) hydrogels are functionalized with laminin‑derived peptides, the absence of documented integrin‑binding activity for SIKAAV (Section 3, Evidence Item 6) makes it suitable as a non‑bioactive spacer or dilution peptide for controlling surface ligand density without introducing confounding biological signals. This contrasts with SIKVAV, which at 100 µg mL⁻¹ stimulates fibroblast proliferation, migration, and growth‑factor secretion and has been shown to promote angiogenesis in in vivo Matrigel models [2][3].
Application
Selection Property
Validation Focus
Negative-control peptide for integrin studies
Sequence-matched hexapeptide without integrin-binding motif
Receptor-engagement assay context
SAR studies: hydrophobic side-chain contributions
Defined hydrophobic residue removal (Val⁴→Ala)
Physicochemical endpoint correlation
Synthesis & purification method development
Reduced hydrophobicity vs. laminin active peptide
Chromatographic behavior and purification recovery
Non-signaling spacer for biomaterial functionalization
Structurally defined non-bioactive laminin peptide analog
Surface ligand-density and biocompatibility studies
[1] PubChem. CID 71375730 — Computed Properties (Molecular Weight, XLogP3, Rotatable Bond Count, TPSA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71375730 View Source
[2] Kibbey MC, Grant DS, Kleinman HK. Role of the SIKVAV Site of Laminin in Promotion of Angiogenesis and Tumor Growth: An In Vivo Matrigel Model. J Natl Cancer Inst. 1992;84(21):1633-1638. doi:10.1093/jnci/84.21.1633. View Source